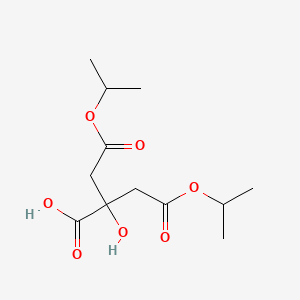

1,3-Diisopropyl citrate

Description

Contextualization within Organic Synthesis and Ester Chemistry

1,3-Diisopropyl citrate (B86180) is a member of the tricarboxylic acid ester family. vulcanchem.com Its structure is derived from citric acid, a common alpha-hydroxy-carboxylic acid, through the esterification of two of its three carboxylic acid groups with isopropanol (B130326). atamanchemicals.com The synthesis of citrate esters is a foundational topic in organic chemistry, illustrating key principles of esterification reactions.

The esterification of citric acid can be achieved by reacting it with an alcohol, such as isopropanol, under specific conditions. mdpi.com These reactions can be catalyzed by acids or proceed at elevated temperatures (above 150°C) without a catalyst. mdpi.com One patented method for producing citrate esters involves a multi-stage process that begins with auto-catalysis by the unreacted citric acid, followed by the addition of a catalyst to drive the reaction to completion. google.com Theoretical studies on the esterification of citric acid suggest a mechanism involving the initial dehydration of citric acid to form a cyclic anhydride, which then reacts with an alcohol in a ring-opening step to form the ester. wiley.com The synthesis of such esters is a cornerstone of organic synthesis, with applications in producing a vast array of molecules, including valuable synthetic intermediates. orgsyn.org

Interdisciplinary Relevance in Chemical Sciences

The significance of citrate esters like 1,3-diisopropyl citrate extends beyond organic synthesis. Their ability to chelate metal ions makes them effective sequestrants and antioxidants, a property utilized to prevent rancidity in fats and oils. atamanchemicals.com This function is critical in food chemistry and technology.

Furthermore, citrate esters are recognized as important bio-based plasticizers. jungbunzlauer.com They can be blended with polymers to improve flexibility and processing characteristics, offering a more environmentally friendly alternative to traditional plasticizers. jungbunzlauer.com The study of citrate conformation and its interaction with metal ions also has significant implications in biochemistry and enzymology, as citrate is a key intermediate in metabolic cycles. mdpi.comacs.org The densely functionalized and chiral nature of the citrate core makes it a valuable starting point for the total synthesis of complex natural products with a wide range of biological activities. publish.csiro.au

Chemical and Physical Properties of this compound

The following table summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,3-bis(1-methylethyl) ester ncats.ionih.gov |

| Molecular Formula | C₁₂H₂₀O₇ ncats.iochemsrc.com |

| Molecular Weight | 276.28 g/mol ncats.iochemsrc.com |

| CAS Number | 100328-53-8 chemsrc.comnih.gov, 101396-13-8 ncats.ionih.gov |

| Appearance | Viscous, colorless syrup that may crystallize upon standing atamanchemicals.comvulcanchem.com |

| Stereochemistry | Achiral ncats.ionih.gov |

Note: There are inconsistencies in the reported CAS numbers across different databases.

Detailed Research Findings

Research on isopropyl citrates has primarily focused on the synthesis and application of mixtures containing mono-, di-, and tri-esters. atamanchemicals.comfao.org However, these studies provide a foundational understanding applicable to the specific this compound isomer.

The synthesis is typically an esterification reaction between citric acid and isopropanol. atamanchemicals.com This process is designed to make the citrate molecule soluble in fats and oils, which is crucial for its function as an antioxidant in these media. atamanchemicals.com The reaction can be complex, and controlling the degree of esterification to selectively produce a diester like this compound over the mono- or tri-ester requires careful control of reaction conditions. A general method for esterification involves heating the reactants, often with a catalyst, and removing the water formed during the reaction to drive the equilibrium towards the products. mdpi.comysu.am Processes have also been developed to produce citrate esters from less pure starting materials, such as fermentation broths, by using a two-phase reaction system where the ester product moves into an organic phase, leaving water-soluble impurities behind. google.com

As a class of compounds, isopropyl citrates are recognized for their function as sequestrants. atamanchemicals.com The remaining free carboxylic acid and the hydroxyl group in this compound can chelate metal ions, which catalyze oxidative reactions that lead to rancidity. atamanchemicals.com While detailed research findings focusing exclusively on the this compound isomer are limited, the principles governing its synthesis and its chemical functions are well-established within the broader context of citrate ester chemistry. atamanchemicals.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-oxo-2-(2-oxo-2-propan-2-yloxyethyl)-4-propan-2-yloxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-7(2)18-9(13)5-12(17,11(15)16)6-10(14)19-8(3)4/h7-8,17H,5-6H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUXGBAKULUKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100328-53-8, 101396-13-8 | |

| Record name | Diisopropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100328538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisopropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101396138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIISOPROPYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53U5N730K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Diisopropyl Citrate and Its Derivatives

Esterification Reactions and Optimization

The esterification of citric acid is a sequential and reversible reaction. The process typically involves reacting citric acid, a tri-carboxylic acid, with an alcohol like isopropanol (B130326). The formation of the desired di-ester is an intermediate step in a series-parallel reaction scheme that can proceed to the tri-ester. chemicalbook.com Optimization strategies are therefore centered on maximizing the yield of the di-ester while minimizing the formation of other products and by-products.

Autocatalysis : In the initial stages of the reaction, citric acid itself can act as a catalyst, a phenomenon known as autocatalysis. A multi-stage process can leverage this by first heating the reactants without an external catalyst to achieve a conversion of 80-90% before introducing a catalyst for the final conversion. google.com

Homogeneous Acid Catalysts : Traditional liquid acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are effective. semanticscholar.org While offering good activity, they present challenges in separation from the product mixture and can cause equipment corrosion and environmental concerns due to acidic waste. semanticscholar.org

Heterogeneous Solid Catalysts : To overcome the drawbacks of liquid acids, significant research has focused on solid acid catalysts. These are easily separable, reusable, and less corrosive. Examples successfully used for citrate (B86180) ester synthesis include:

Ion-Exchange Resins : Macroporous resins like Amberlyst-15 have been effectively used in reactive distillation processes for producing citrate esters. chemicalbook.comresearchgate.net

Zeolites : Modified zeolites, such as H-ZSM-5, have shown high conversion rates and good reusability for the esterification of citric acid. researchgate.net

Heteropolyacids : These have also been explored as efficient catalysts for the reaction. google.com

Ionic Liquids : Functionalized ionic liquids are emerging as green catalysts. They exhibit high catalytic activity and selectivity, and their immiscibility with the product phase allows for easy separation and recycling. researchgate.netgoogle.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Autocatalysis | Citric Acid | No external catalyst needed for initial conversion. | Slow reaction rate. |

| Homogeneous Acid | p-Toluenesulfonic Acid, Sulfuric Acid | High activity, low cost. semanticscholar.org | Corrosive, difficult to separate, waste generation. semanticscholar.org |

| Heterogeneous Solid | Ion-Exchange Resins, Zeolites | Reusable, non-corrosive, easy separation. chemicalbook.comsemanticscholar.orgresearchgate.net | Can have lower activity than homogeneous catalysts. |

| Ionic Liquids | Dual-nuclear functionalized ionic liquids | High activity and selectivity, recyclable, environmentally friendly. researchgate.netgoogle.com | Higher initial cost. |

Optimizing reaction conditions is paramount for enhancing the yield and purity of 1,3-diisopropyl citrate. Key parameters include temperature, reactant molar ratio, and the efficient removal of water, a by-product of the esterification.

Temperature : Reaction temperatures typically range from 70°C to 180°C. google.comgoogle.comysu.am While higher temperatures accelerate the reaction, exceeding the melting point of citric acid (153°C) can lead to the formation of undesirable by-products like aconitic acid through water elimination. google.com

Reactant Ratio : Employing a molar excess of isopropanol can shift the reaction equilibrium towards the formation of the ester products. google.comgoogle.com

Water Removal : As esterification is a reversible reaction, the continuous removal of water is a critical strategy for driving the reaction to completion and enhancing yield. Reactive distillation is a highly effective technique for this, as it combines the reaction and separation of water in a single unit operation. chemicalbook.comresearchgate.net Passing an inert gas through the reaction mixture can also facilitate water removal. google.com

Pressure : Operating at moderately elevated pressures can increase the reaction temperature, thereby enhancing the kinetic rates without causing product degradation. chemicalbook.com

A patented three-stage method for esterifying citric acid with C4-C10 alcohols highlights an effective optimization strategy. google.com The process begins with autocatalysis at 100-130°C, followed by the addition of a catalyst to continue the reaction up to 95% conversion, and finally, completing the reaction at a higher temperature with increased inert gas flow to remove the last traces of water. google.com

Precursor Chemistry and Stereoselective Synthesis Strategies

The fundamental precursors for the direct synthesis of this compound are citric acid and isopropanol. atamanchemicals.com

Precursor Sourcing : Citric acid is predominantly produced on an industrial scale through the microbial fermentation of carbohydrate feedstocks by the fungus Aspergillus niger. caldic.commdpi.com A common impurity from this process is isocitric acid, which can be removed via crystallization techniques. caldic.comcir-safety.org Isopropanol is a common bulk chemical typically produced from the hydration of propene.

Stereoselective Synthesis : The this compound molecule itself is achiral. nih.gov However, the synthesis of specific, stereochemically complex derivatives of citrate is a significant area of research, particularly for naturally occurring alkyl citrates that exhibit important biological activities. publish.csiro.auresearchgate.net These strategies focus on controlling the stereochemistry at the C3 and C4 positions of the citrate core. researchgate.netunimelb.edu.au One notable approach is the use of cyclobutene (B1205218) diester precursors, which can be efficiently and stereoselectively converted to the alkyl citrate core with the correct oxidation state. publish.csiro.auunimelb.edu.au While not strictly necessary for achiral this compound, these advanced methods are crucial for producing its chiral derivatives.

Purification and Isolation Techniques in the Synthesis of this compound

After synthesis, a multi-step purification process is necessary to isolate this compound from unreacted precursors, the catalyst, and any by-products.

Neutralization and Washing : The crude reaction mixture is often washed with an alkaline solution, such as aqueous sodium carbonate, to neutralize and remove any remaining acid catalyst and unreacted citric acid. google.com This is followed by washing with water to remove salts.

Extraction : Liquid-liquid extraction can be employed to separate the citrate ester from the aqueous phase. For instance, the product can be extracted into a solvent like ethyl acetate, which is then dried and evaporated. vulcanchem.com

Distillation : Vacuum distillation is a common method used to remove the excess, more volatile isopropanol and to purify the final diisopropyl citrate product. google.comgoogle.com

Chromatography : For laboratory-scale purification and for achieving very high purity, chromatographic techniques are used. These include flash column chromatography and, for complex derivatives, reverse-phase high-performance liquid chromatography (RP-HPLC). publish.csiro.auresearchgate.net

Ion-Exchange Chromatography : Strong acidic cation exchange resins can be used to purify citrate esters from fermentation-derived solutions, effectively removing salts, residual organic acids, and other ionic impurities. nih.gov

| Purification Technique | Purpose | Description |

| Washing/Neutralization | Catalyst and Acid Removal | The crude product is washed with a basic solution (e.g., Na2CO3) followed by water. google.com |

| Distillation | Solvent and Product Separation | Excess alcohol is removed, and the final product is purified under vacuum. google.comgoogle.com |

| Extraction | Product Isolation | The ester is selectively dissolved into an immiscible organic solvent. vulcanchem.com |

| Chromatography | High-Purity Separation | Techniques like flash chromatography or HPLC are used to separate components based on polarity. researchgate.net |

| Ion Exchange | Removal of Ionic Impurities | Cationic resins are used to capture and remove salts and other charged species. nih.gov |

Scale-Up Considerations for Laboratory and Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale involves addressing challenges related to efficiency, cost, safety, and environmental impact.

Process Intensification : Reactive distillation is a key technology for the industrial production of citrate esters. chemicalbook.com By combining reaction and separation into one vessel, it improves conversion by continuously removing water, reduces equipment footprint, and can lead to significant energy and cost savings compared to conventional batch reactor and separate distillation setups. researchgate.net

Catalyst Selection : For large-scale production, the shift from homogeneous mineral acid catalysts to heterogeneous solid catalysts is crucial. semanticscholar.org Solid catalysts, such as ion-exchange resins or zeolites, minimize corrosion, simplify product purification, reduce waste streams, and allow for catalyst recycling, which are all critical factors for economic and environmental viability. semanticscholar.orgresearchgate.net

Raw Material Processing : Utilizing aqueous citric acid solutions directly from fermentation, rather than starting with purified, crystalline citric acid, can be a more economical industrial route. This requires a process that can effectively handle an aqueous phase, such as reacting it with an alcohol that forms a separate organic phase containing the ester product. google.com

Process Modeling and Optimization : For designing and optimizing large-scale production, process simulation software like ASPEN Plus is used. chemicalbook.comresearchgate.net These models help in designing energy-efficient processes, optimizing column configurations for reactive distillation, and assessing process feasibility and economics before construction. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies of 1,3 Diisopropyl Citrate

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkages in 1,3-diisopropyl citrate (B86180) are susceptible to hydrolysis, a reaction that involves the cleavage of these bonds by water. This process can be catalyzed by either acids or bases, each following a distinct mechanistic pathway. The stability of the ester is significantly influenced by the pH of the environment.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Citrate Esters

| Parameter | Condition |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) |

| Solvent | Water (often in large excess) |

| Temperature | Elevated temperatures are typically required |

| Products | Citric acid and Isopropanol (B130326) |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. chemistrysteps.comwikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, forming a tetrahedral intermediate. ucalgary.cachemrxiv.org This intermediate then collapses, eliminating the isopropoxide ion, which is a stronger base than the resulting carboxylate. The isopropoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming isopropanol and a citrate salt. chemistrysteps.com Studies on the alkaline hydrolysis of the related triisopropyl citrate have shown that the reaction can lead to a mixture of partially hydrolyzed products, such as 1,2-diisopropyl citrate and 2-monoisopropyl citrate, indicating that the hydrolysis can occur sequentially at the different ester positions.

Table 2: General Conditions for Base-Catalyzed Hydrolysis of Citrate Esters

| Parameter | Condition |

| Reagent | Strong bases (e.g., NaOH, KOH) in stoichiometric amounts |

| Solvent | Aqueous or alcoholic solutions |

| Temperature | Room temperature or gentle heating |

| Products | Citrate salt and Isopropanol |

Transesterification Reactions and Selectivity

Transesterification is the process of exchanging the isopropyl group of the ester with another alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.org In an acid-catalyzed transesterification, the carbonyl group is protonated, making it more susceptible to nucleophilic attack by another alcohol. wikipedia.org In a base-catalyzed reaction, the alcohol is deprotonated to form a more potent nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. wikipedia.org The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org The synthesis of citrate esters often employs transesterification, and various catalysts, including sulfonic acids, solid superacids, and ionic liquids, have been explored to improve reaction efficiency. semanticscholar.orgcambridgepublish.com

Oxidation and Reduction Pathways

The citrate core of 1,3-diisopropyl citrate can undergo oxidation. The tertiary hydroxyl group is a potential site for oxidation, although this typically requires strong oxidizing agents. The reaction of citric acid with hydroxyl radicals (•OH) has been studied, leading to the formation of several radical species. rsc.org The antioxidant properties of citric acid and its esters are also noteworthy; they can act as metal deactivators and synergists with other antioxidants. cdnsciencepub.com

The reduction of the ester and carboxylic acid groups in this compound would require powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). Such a reaction would lead to the formation of a triol, specifically 2-(hydroxymethyl)propane-1,2,3-triol. The aldehyde intermediate that may form during the reduction of the ester is typically more reactive than the starting ester and is further reduced to the alcohol. youtube.com

Nucleophilic and Electrophilic Substitution Reactions at the Citrate Core

The primary sites for nucleophilic attack on this compound are the carbonyl carbons of the ester and carboxylic acid groups, as discussed in the context of hydrolysis and transesterification. masterorganicchemistry.comlibretexts.org These are examples of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Electrophilic substitution reactions are not characteristic of the aliphatic citrate core. Such reactions typically require electron-rich centers, such as aromatic rings, which are absent in the structure of this compound. byjus.comwikipedia.orgmasterorganicchemistry.com

Radical Reactions and Photochemical Transformations

Citric acid can react with hydroxyl radicals, which can be generated through various processes, to form different radical species. rsc.org The specific radical formed can depend on the pH of the solution. rsc.org

Photochemical degradation of citrate has been observed, particularly in the presence of iron. nih.govresearchgate.net This process can lead to the decomposition of the citrate molecule and the formation of various intermediates, including radical species. nih.govresearchgate.net While esters of carboxylic acids can be substrates for radical-forming reactions, the simple O-acyl groups are generally unreactive under typical radical reaction conditions unless more complex activating structures are present. libretexts.org

Lack of Specific Research on Stereochemical and Regioselective Transformations of this compound

While the broader field of asymmetric synthesis and the reactions of citrate esters, in general, are well-documented, this body of research does not provide specific data or detailed findings directly related to this compound. General principles of stereochemistry and regioselectivity in organic reactions exist; however, their specific application to this compound has not been a subject of published research.

Consequently, it is not possible to construct a scientifically accurate and detailed article on the "Stereochemical Outcomes and Regioselectivity in Chemical Transformations" of this compound as requested. The creation of such an article would require speculative information that is not supported by experimental evidence, thereby failing to meet the required standards of scientific accuracy and authority.

Further research into the synthesis and reactivity of this compound would be necessary to provide the specific data required to address the topics outlined in the user's request. Without such foundational research, any discussion of its specific stereochemical and regioselective behavior remains purely theoretical.

Advanced Analytical Characterization of 1,3 Diisopropyl Citrate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and functional groups. For a molecule like 1,3-Diisopropyl citrate (B86180), which contains multiple functional groups including esters, a carboxylic acid, and a hydroxyl group, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be elucidated.

While specific experimental spectra for 1,3-Diisopropyl citrate are not widely published, its structure allows for the prediction of a distinct NMR profile. In ¹H NMR, the two isopropyl groups would each produce a doublet for the six methyl protons and a septet for the single methine proton. The four methylene (B1212753) protons on the citrate backbone are diastereotopic, meaning they are chemically non-equivalent, and would be expected to appear as a complex set of signals, likely two AB quartets.

In the ¹³C NMR spectrum, distinct signals would be expected for the methyl and methine carbons of the isopropyl groups, the two methylene carbons of the backbone, the quaternary carbon bonded to the hydroxyl group, and the three unique carbonyl carbons (two for the ester groups and one for the free carboxylic acid). hmdb.cahmdb.ca

Mechanistic studies, such as monitoring the esterification reaction between citric acid and isopropanol (B130326), can be effectively conducted using NMR. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics and pathways can be determined. For instance, the formation of the isopropyl ester linkages can be followed by the emergence of the characteristic upfield doublet and septet in the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR | ¹³C NMR |

|---|---|---|

| Isopropyl Methyl (CH₃) | ~1.2 ppm (doublet) | ~22 ppm |

| Isopropyl Methine (CH) | ~5.0 ppm (septet) | ~69 ppm |

| Methylene (CH₂) | ~2.8-3.0 ppm (AB quartets) | ~43 ppm |

| Quaternary Carbon (C-OH) | - | ~73 ppm |

| Ester Carbonyl (C=O) | - | ~170-172 ppm |

Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Actual values may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying the functional groups within a molecule. nih.gov IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy provides strong signals for non-polar, symmetric bonds. acs.org

For this compound, the IR spectrum would be dominated by several key features:

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.

A distinct O-H stretching band from the tertiary alcohol group around 3400-3500 cm⁻¹.

A strong, sharp absorption band around 1735 cm⁻¹ for the C=O stretch of the two ester groups.

A strong C=O stretching band for the carboxylic acid, typically appearing around 1710 cm⁻¹.

Multiple C-O stretching bands in the 1100-1300 cm⁻¹ region, corresponding to the ester, carboxylic acid, and alcohol moieties.

C-H stretching and bending vibrations from the isopropyl and methylene groups below 3000 cm⁻¹.

The Raman spectrum would also detect these groups, though with different relative intensities. irdg.org The C=O stretching vibrations would be present but generally weaker than in the IR spectrum. Conversely, the C-C backbone and symmetric C-H vibrations would likely produce more intense Raman signals. This complementary information is crucial for a complete vibrational assignment and confirmation of the molecular structure. currentseparations.com

Table 2: Predicted Vibrational Bands for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | IR | 2500-3300 | Broad, Strong |

| O-H Stretch (Alcohol) | IR | 3400-3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | IR, Raman | 2850-2980 | Strong (IR), Medium (Raman) |

| C=O Stretch (Ester) | IR, Raman | ~1735 | Very Strong (IR), Weak (Raman) |

| C=O Stretch (Carboxylic Acid) | IR, Raman | ~1710 | Strong (IR), Weak (Raman) |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. chemguide.co.uk

The molecular formula for this compound is C₁₂H₂₀O₇, giving it a molecular weight of 276.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 276.

The molecule is expected to undergo predictable fragmentation upon ionization. libretexts.orgmiamioh.edu Common fragmentation pathways for esters and alcohols would likely lead to the formation of several key fragment ions. The stability of the resulting carbocations and radicals often dictates the relative abundance of these fragment peaks. youtube.com

Key expected fragmentation patterns include:

Loss of a water molecule (H₂O) from the tertiary hydroxyl group, leading to a peak at m/z 258.

Loss of an isopropyl group ([M-43]⁺), resulting in a peak at m/z 233.

Loss of an isopropoxy group ([M-59]⁺), yielding a peak at m/z 217.

Alpha-cleavage adjacent to the carbonyl groups, which can lead to various smaller fragments.

McLafferty rearrangement , which could involve the transfer of a hydrogen from the citrate backbone to a carbonyl oxygen, followed by cleavage.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy, confirming the molecular formula. Furthermore, MS is an excellent tool for purity assessment, as the presence of related substances, such as monoisopropyl or triisopropyl citrate, would be readily apparent by their different molecular ion peaks.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 276 | [M]⁺ (Molecular Ion) |

| 258 | [M - H₂O]⁺ |

| 233 | [M - C₃H₇]⁺ (Loss of isopropyl) |

| 217 | [M - OC₃H₇]⁺ (Loss of isopropoxy) |

| 199 | [M - H₂O - C₃H₇]⁺ |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both liquid and gas chromatography are essential tools for its isolation, quantification, and purity analysis, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of non-volatile or thermally sensitive compounds. Given the polarity and functional groups of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. mdpi.comresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase. For this compound, a gradient elution method starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol) would be effective. wjarr.com The aqueous phase is often acidified with a small amount of an acid such as formic acid or phosphoric acid to suppress the ionization of the free carboxylic acid group, ensuring a sharp and symmetrical peak shape.

Detection can be achieved using a UV detector at a low wavelength (around 210 nm), as the ester and carboxyl groups have some absorbance in this region. mdpi.com For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed. This method would be capable of separating this compound from citric acid and other related esters (mono- and tri-substituted) based on their differences in polarity.

Table 4: Typical RP-HPLC Conditions for Citrate Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Direct analysis of this compound by GC is challenging due to its polarity, high boiling point, and the presence of free hydroxyl and carboxylic acid groups, which can lead to poor peak shape and thermal degradation.

To overcome these issues, two primary strategies can be employed:

Indirect Analysis: A validated method for analyzing isopropyl citrates in edible oils involves alkaline hydrolysis of the sample. jst.go.jp This process cleaves the ester bonds, releasing isopropyl alcohol and citric acid. The volatile isopropyl alcohol can be directly analyzed by GC. The non-volatile citric acid can then be esterified with a different reagent (e.g., to form trimethyl citrate) and subsequently analyzed by GC. jst.go.jp The quantities of these products can be correlated back to the original concentration of the isopropyl citrate esters.

Derivatization: A more direct approach involves chemical derivatization to increase the volatility and thermal stability of the analyte. The active hydrogens of the hydroxyl and carboxylic acid groups can be replaced with non-polar groups, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting silylated derivative of this compound would be much more amenable to GC analysis, allowing for separation on a standard non-polar capillary column (e.g., DB-5MS) and detection by a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS). researchgate.net

GC-MS combines the separation power of GC with the identification capabilities of MS, making it an ideal technique for confirming the identity of derivatized analytes and analyzing for volatile impurities. epa.gov

Table 5: Proposed GC Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (~1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Citric acid |

| Formic acid |

| Isopropanol (Isopropyl alcohol) |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Phosphoric acid |

| Triisopropyl citrate |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the definitive identification and quantification of compounds in complex mixtures. chemijournal.comspringernature.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant techniques. nih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can often be analyzed directly or after derivatization to increase its volatility and thermal stability. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint for identification.

Expected fragmentation for this compound would involve characteristic losses of isopropoxy groups, isopropyl groups, water, and CO₂. Comparing the obtained mass spectrum with spectral libraries or analyzing the fragmentation pattern allows for unambiguous structure confirmation.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 247 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 219 | [M - C₃H₇O]⁺ | Loss of an isopropoxy group |

| 201 | [M - C₃H₇O - H₂O]⁺ | Subsequent loss of water |

| 159 | [C₆H₇O₅]⁺ | Cleavage of both ester groups |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile, thermally labile, or more polar compounds like citrate esters. researchgate.netscispace.com The compound is first separated by a liquid chromatograph (typically HPLC or UPLC) and the eluent is then introduced into the mass spectrometer. saspublishers.com Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically results in a prominent protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode. This provides clear molecular weight information.

Tandem mass spectrometry (MS/MS) can be used to further fragment the parent ion, yielding structural information similar to that obtained from GC-MS but with greater control. nih.gov LC-MS is highly sensitive and selective, making it ideal for impurity profiling and quantitative analysis in various matrices.

X-ray Crystallography for Solid-State Structural Determination

To perform an X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound must first be grown. nih.gov This can be a challenging step, as many esters, particularly those with flexible alkyl chains, are difficult to crystallize and may exist as oils or amorphous solids at room temperature.

If a suitable crystal were obtained, it would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed. nih.gov The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the full molecular structure can be modeled. youtube.com

While a crystal structure for this compound is not publicly available, analysis of the crystal structure of citric acid and other citrate complexes reveals key structural features that would be anticipated. rcsb.org These include the tetrahedral geometry around the central quaternary carbon and the potential for extensive intermolecular hydrogen bonding involving the free carboxylic acid group and the tertiary hydroxyl group. In the case of this compound, these groups would act as hydrogen bond donors, while the carbonyl oxygen atoms of the ester groups would act as hydrogen bond acceptors, dictating the crystal packing arrangement.

Table 3: Expected Structural Parameters from X-ray Crystallography of this compound

| Structural Parameter | Expected Value/Information | Significance |

| Molecular Conformation | Staggered or eclipsed arrangements around C-C single bonds. | Determines the overall shape of the molecule in the solid state. |

| Bond Lengths | C=O (~1.20 Å), Ester C-O (~1.33 Å), Alcohol C-O (~1.43 Å) | Confirms the covalent bonding framework and provides insight into bond order. |

| Bond Angles | sp³ carbons (~109.5°), sp² carbons (~120°) | Defines the local geometry of the molecule. |

| Hydrogen Bonding | O-H···O interactions involving the -OH and -COOH groups. | Key intermolecular force governing the crystal packing and physical properties. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell that forms the crystal lattice. |

Computational and Theoretical Chemistry Investigations on 1,3 Diisopropyl Citrate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the electronic Schrödinger equation to determine a molecule's electronic structure and energy. acs.org

Density Functional Theory (DFT) has become a popular method due to its favorable balance of computational cost and accuracy. nrel.gov For 1,3-diisopropyl citrate (B86180), a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-31G(d) or def2-TZVP, can be employed to optimize the molecule's geometry to its lowest energy state. nrel.govtau.ac.il From this optimized structure, a wealth of information can be extracted.

Key predictable parameters include:

Energies of Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netresearchgate.net

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the distribution of charge. This allows for the identification of nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting where the molecule is likely to interact with other reagents. researchgate.net For 1,3-diisopropyl citrate, this would highlight the reactivity of the carbonyl oxygens, the hydroxyl group, and the ester linkages.

Thermodynamic Properties: Quantum calculations can predict thermodynamic data such as the enthalpy of formation, Gibbs free energy, and entropy, which are essential for understanding the stability and reaction equilibria of the compound. nrel.govmdpi.com

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory. tau.ac.il While more computationally demanding, they can provide more accurate results, especially for systems where electron correlation effects are significant. tau.ac.il These methods serve as a benchmark for DFT results.

| Parameter | Description | Predicted Significance |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates regions susceptible to electrophilic attack; relates to ionization potential. |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates regions susceptible to nucleophilic attack; relates to electron affinity. |

| HOMO-LUMO Gap ($ΔE$) | Energy difference between HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Partial charges on individual atoms | Quantifies the polarity of specific bonds (e.g., C=O, O-H). nrel.gov |

Molecular Dynamics Simulations of Conformational Landscapes

While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.combnl.gov

For this compound, MD simulations can reveal its conformational landscape. The simulation begins with an initial geometry, often the one optimized by quantum calculations. The interactions between atoms are described by a 'force field,' a set of parameters and potential energy functions that define bond stretching, angle bending, and torsional and non-bonded (van der Waals and electrostatic) interactions. researchgate.net

By simulating the molecule's behavior over nanoseconds or longer in a chosen environment (e.g., in a vacuum or a solvent box), one can:

Explore Conformational Space: The simulation samples numerous molecular conformations, mapping the potential energy surface and identifying low-energy, stable conformers.

Analyze Dihedral Angles: Tracking the dihedral angles of the carbon backbone and the ester side chains reveals the preferred orientations and the flexibility of the molecule.

Calculate Radial Distribution Functions: In a solvated simulation, these functions can describe the structure of the solvent around specific functional groups of the citrate ester, providing insight into solvation and solubility.

Studies on analogous citrate esters suggest that the esterifying groups can introduce significant steric hindrance, which influences how the molecule packs and interacts within a larger system. vulcanchem.com

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis (esterification of citric acid) or its degradation (hydrolysis).

Reaction pathway analysis involves identifying the lowest energy path a reaction can take from reactants to products. This path goes through a high-energy point known as the transition state (TS). nih.gov Locating the TS structure is a primary goal of these calculations, as the energy difference between the reactants and the TS defines the activation energy barrier, which governs the reaction rate. acs.org

Computational methods can be used to model:

Ester Hydrolysis: The mechanism of either acid- or base-catalyzed hydrolysis of the isopropyl ester groups can be modeled. Calculations would identify the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and subsequent steps.

Thermal Decomposition: By mapping the potential energy surface, potential decomposition pathways that might occur at elevated temperatures can be explored.

Enzymatic Reactions: In a biological context, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. The reactive center (the ester and the enzyme's active site) is treated with a high-level QM method, while the surrounding protein and solvent are treated with a computationally cheaper MM force field. acs.org

These studies provide detailed, step-by-step atomic-level views of chemical transformations that are often difficult or impossible to observe experimentally. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. q-chem.com

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. tau.ac.il After geometry optimization, a frequency calculation determines the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum. wisc.edu Calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and for anharmonicity. For this compound, this would allow for the assignment of key vibrational bands, such as the C=O stretches of the ester and carboxylic acid groups, the C-O stretches, and the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. q-chem.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. tau.ac.il The calculated absolute shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. q-chem.com This allows for the prediction of both ¹H and ¹³C NMR spectra, helping to assign peaks in experimentally obtained spectra.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Notes |

|---|---|---|

| C=O (Ester) | ~170-174 | Carbonyl carbons of the two isopropyl ester groups. |

| C=O (Acid) | ~175-180 | Carbonyl carbon of the free carboxylic acid group. |

| C-OH (Quaternary) | ~70-75 | The central carbon atom bonded to the hydroxyl group. |

| CH (Isopropyl) | ~68-72 | Methine carbons of the two isopropyl groups. |

| CH₂ | ~40-45 | The two methylene (B1212753) carbons of the citrate backbone. |

| CH₃ (Isopropyl) | ~20-25 | Methyl carbons of the two isopropyl groups. |

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. uliege.beresearchgate.net These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally measured reactivity parameter for a series of related compounds. mdpi.com

To develop a QSRR model for citrate esters, one would:

Select a Training Set: A series of different citrate esters, including this compound, would be chosen.

Measure Reactivity: A consistent measure of reactivity, such as the rate constant for hydrolysis, would be determined experimentally for each compound in the set.

Calculate Descriptors: For each molecule, a wide range of molecular descriptors would be calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP). nih.gov

Develop the Model: Using statistical techniques like multilinear regression or machine learning algorithms, a model is created that best correlates the descriptors with the observed reactivity. mdpi.com

Validate the Model: The predictive power of the model is tested using an external set of compounds not included in the initial training.

Once validated, such a QSRR model could be used to predict the reactivity of new, unsynthesized citrate esters based solely on their computationally derived descriptors, accelerating the design of molecules with desired properties. uliege.be

Applications in Chemical and Materials Science Utilizing 1,3 Diisopropyl Citrate

Polymer Chemistry and Plasticizer Research

Citrate (B86180) esters are recognized as environmentally friendly, bio-based plasticizers and have been extensively studied as replacements for traditional petrochemical-based additives like phthalates. alfa-chemistry.comjungbunzlauer.com They are valued for their compatibility with a range of polymers and their positive toxicological profiles, making them suitable for sensitive applications such as food packaging and medical devices. jungbunzlauer.com

The foundation of 1,3-diisopropyl citrate's role as a bio-based component lies in its parent molecule, citric acid, which is produced on a large scale through the fermentation of renewable resources like sugar or starch. jungbunzlauer.com The esterification of this natural acid with isopropanol (B130326) yields the citrate ester. This bio-based origin is a significant driver for its use in creating more sustainable polymer systems. jungbunzlauer.com

Citrate esters are particularly effective as plasticizers for biopolymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHA), which are themselves bio-based and biodegradable. jungbunzlauer.comjungbunzlauer.com The addition of these plasticizers is often necessary to overcome the inherent brittleness of polymers like PLA, thereby expanding their range of applications. jungbunzlauer.comscispace.com

Table 1: Properties of Common Bio-based Citrate Ester Plasticizers

| Property | Acetyl Tributyl Citrate (ATBC) | Tributyl Citrate (TBC) | Acetyl Triethyl Citrate (ATEC) | Triethyl Citrate (TEC) |

|---|---|---|---|---|

| Source | Bio-based | Bio-based | Bio-based | Bio-based |

| Appearance | Clear, odorless liquid | Clear, odorless liquid | Clear, odorless liquid | Clear, odorless liquid |

| Primary Use | Plasticizer for PVC, PLA, PHA | Plasticizer for PVC, PLA | Plasticizer for cellulose (B213188) derivatives | Plasticizer, solvent, fixative |

| Biodegradability | Readily biodegradable | Readily biodegradable | Readily biodegradable | Readily biodegradable |

This table presents data for commonly industrialized citrate esters to illustrate the general properties of this class of bio-based plasticizers. alfa-chemistry.comjungbunzlauer.com

The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer matrix. For citrate esters, compatibility is largely governed by polar interactions between the ester groups of the plasticizer and the functional groups within the polymer. jungbunzlauer.com In the case of this compound, the presence of two ester groups, a free carboxylic acid, and a hydroxyl group suggests a moderate polarity that can be leveraged to achieve compatibility with various polymers.

The free hydroxyl group is particularly significant as it can participate in hydrogen bonding, which can enhance compatibility with polar polymers. vulcanchem.com Molecular dynamics simulations on other citrate esters, such as acetyl tributyl citrate (ATBC), have shown that compatibility with polymers like polyvinyl chloride (PVC) is driven by a combination of electrostatic forces between polar groups and hydrophobic interactions involving the alkyl chains. rsc.org It is theorized that both the covalently cross-linked framework of ester bonds and hydrogen bonding interactions between hydroxyl groups contribute to the properties of citrate-based elastomers. nih.gov

Interfacial studies involving citrates have demonstrated their ability to influence molecular assembly. For instance, in liquid-liquid interfacial systems, the presence of citrate anions in the aqueous phase can control the aggregation pathways of molecules like zinc porphyrins, forcing the formation of specific nanostructures. wiley.com This highlights the potential of citrate moieties to act as interfacial modifiers. While specific interfacial studies on this compound are not widely documented, its amphiphilic nature suggests it could play a role in stabilizing polymer blends and influencing the morphology at interfaces, which is critical for the final mechanical properties of the material.

Catalysis and Ligand Design with Citrate Esters

The structural features of citric acid and its esters, namely the multiple carboxylate and hydroxyl functionalities, make them excellent candidates for roles in catalysis and coordination chemistry.

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals. wikipedia.org A common strategy involves the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction and is later removed. wikipedia.orgnih.gov Well-known auxiliaries include compounds like oxazolidinones and camphor (B46023) derivatives. wikipedia.orgnih.gov

Citric acid itself is a prochiral molecule, and its derivatives can be chiral. The synthesis of complex alkyl citrate natural products requires careful control over the stereochemistry at their asymmetric centers. publish.csiro.au However, the use of simple citrate esters like this compound as chiral auxiliaries to control stereoselectivity in unrelated asymmetric reactions is not a widely reported application in the scientific literature. While the potential exists, research in asymmetric synthesis has historically focused on other classes of molecules for this purpose. wikipedia.orgdokumen.pubresearchgate.net

Citrate is a powerful chelating agent, capable of forming stable complexes with a vast array of metal ions. researchgate.netwikipedia.org This ability stems from the arrangement of its carboxylate and hydroxyl groups, which can coordinate to a metal center to form stable five- or six-membered rings. mdpi.com The coordination can involve one, two, or all three carboxylate groups, and the hydroxyl group can also be deprotonated to participate in binding, leading to very stable complexes. researchgate.netwikipedia.org

This strong chelating ability is fundamental to citrate's biological roles and its industrial applications. For example, secondary transport systems in bacteria, known as the CitMHS family, have evolved specifically to transport metal-citrate complexes (e.g., with Mg²⁺, Ca²⁺, or Fe³⁺) across cell membranes. nih.gov

This compound, retaining one free carboxylic acid group and the central hydroxyl group, preserves this metal-chelating capability. vulcanchem.com While the esterification of two carboxyl groups reduces its denticity compared to the parent citric acid, it can still form complexes with metal ions. This property is valuable for applications where metal sequestration is needed. For example, studies on iron(III) complexation show that citrate can bind in a 2:1 ligand-to-metal ratio. chem-soc.si The specific coordination chemistry of this compound would differ from citric acid, potentially offering unique selectivity or stability for certain metal ions, a subject for further research.

Table 2: Examples of Metal-Citrate Coordination

| Metal Ion | Coordination Details | Significance | Reference(s) |

|---|---|---|---|

| Fe(III) | Forms complexes with a 2:1 citrate-to-iron ratio; coordination involves carboxyl and hydroxyl groups. | Important for biological iron transport and sequestration. | researchgate.net, chem-soc.si |

| Ge(IV) | Forms bis(citrate)germanates and other complexes, showcasing citrate's coordination flexibility. | Creates new cluster topologies and soluble chelate compounds. | researchgate.net |

| Zn(II) | Coordinates with two citrate anions in an octahedral geometry in some complexes. | Relevant to enzyme function and potential for new material synthesis. | researchgate.net |

| Pb(II) | Citrate ligands can bridge multiple lead sites, exhibiting tridentate chelation through two carboxylates and the hydroxyl group. | Demonstrates complex bridging behavior in coordination polymers. | researchgate.net |

| Mg(II) | The citrate ligand coordinates via an O, O, O-tridentate donor set, forming stable five- and six-membered rings. | Essential for biological transport and cellular respiration. | mdpi.com |

Advanced Materials Formulation and Performance

The functional groups present on the this compound molecule serve as valuable chemical handles for its incorporation into advanced materials. The combination of ester, carboxylic acid, and hydroxyl functionalities allows for a wide range of secondary reactions, enabling the design of materials with tailored properties. nih.gov

Research into citrate-based biomaterials has yielded functional polymers for a variety of biomedical applications, including tissue engineering and drug delivery. nih.govnih.gov For instance, citric acid-derived chromophores have been successfully used as photosensitizers in the development of light-cured resins for 3D bioprinting, showcasing how the citrate core can be adapted for cutting-edge technologies. rsc.org Furthermore, N-heterocyclic carbene (NHC) ligands, which are central to modern catalysis, are being used to functionalize gold surfaces to create ultra-stable nanoparticles and self-assembled monolayers for biosensors and microfabrication. beilstein-journals.orgaip.org While not directly using this compound, this research into ligand design and surface chemistry illustrates the broader potential of functional organic molecules in materials science. princeton.edu

The potential for this compound in advanced materials lies in its ability to act as a multifunctional building block. It could be grafted onto polymer backbones, used to cross-link polymer chains, or functionalize the surface of nanoparticles. Its chelating properties could be used to incorporate metal ions, creating materials with specific catalytic, magnetic, or optical properties. The performance of such materials would be directly influenced by the introduction of the diisopropyl citrate moiety, which can alter properties like solubility, thermal stability, and surface energy.

Chemical Process Optimization and Green Chemistry Contributions

The production and application of this compound are increasingly viewed through the lens of chemical process optimization and green chemistry. These disciplines aim to develop manufacturing processes that are not only efficient and economical but also environmentally benign and sustainable. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals.

Optimization of Synthesis Processes

The primary method for synthesizing this compound is the esterification of citric acid with isopropanol. Process optimization focuses on maximizing the yield and purity of the desired diester while minimizing reaction times, energy input, and the formation of byproducts like monoisopropyl citrate and triisopropyl citrate.

Key parameters that are typically optimized in the esterification process include:

Catalyst Selection: While the reaction can be auto-catalyzed by citric acid itself, the process is often slow. google.com Heterogeneous acid catalysts, such as phosphonated USY zeolite, have been shown to be effective in the synthesis of other citrate esters like triethyl citrate, achieving high conversion and yield. kemdikbud.go.id These solid catalysts are advantageous as they can be easily separated from the reaction mixture and reused, which aligns with green chemistry principles. kemdikbud.go.iddbu.de The development of regioselective catalysts that specifically favor the formation of the 1,3-diester is a significant area for optimization. vulcanchem.com

Reaction Temperature and Time: Esterification of citric acid generally requires elevated temperatures. mdpi.com For instance, the synthesis of triethyl citrate sees significant increases in conversion and yield as the temperature is raised to an optimum level (e.g., 403 K or 130°C). google.comkemdikbud.go.id However, excessively high temperatures can lead to unwanted side reactions and decomposition. mdpi.com Optimizing the temperature profile and reaction time is crucial for energy efficiency and product selectivity.

Molar Ratio of Reactants: The ratio of isopropanol to citric acid is a critical variable. A surplus of alcohol is typically used to shift the reaction equilibrium towards the product side. Optimization studies for similar esters determine the ideal molar ratio that maximizes conversion without incurring excessive costs for alcohol recovery and recycling. kemdikbud.go.id

Water Removal: Esterification is a reversible reaction that produces water. Efficient removal of water, for example through reactive distillation, drives the reaction toward completion. google.comgoogle.com Process intensification techniques like reactive distillation combine reaction and separation into a single unit, leading to significant savings in energy and capital costs. segovia-hernandez.comdntb.gov.ua

The following table, based on data from the synthesis of a related citrate ester (triethyl citrate), illustrates how process parameters can be optimized for maximum yield.

Table 1: Illustrative Optimization of Citrate Ester Synthesis (Data based on Triethyl Citrate)

| Parameter | Range Studied | Optimum Value | Result | Source |

|---|---|---|---|---|

| Catalyst Loading | 0-0.25 (Catalyst/CA ratio) | 0.15 | 72% CA Conversion, 46% TEC Yield | kemdikbud.go.id |

| Reaction Temperature | 363-403 K | 403 K | 99% CA Conversion, 82% TEC Yield | kemdikbud.go.id |

| Ethanol to Citric Acid Molar Ratio | 4:1 - 12:1 | 10:1 | High conversion and yield | kemdikbud.go.id |

| Reaction Time | 1-7 hours | 5 hours | 99% CA Conversion, 82% TEC Yield | kemdikbud.go.id |

Note: This data is for Triethyl Citrate (TEC) and serves as an illustrative example of the parameters optimized in citrate ester production.

Contributions to Green and Sustainable Chemistry

The push for sustainability in the chemical industry favors the use of compounds like this compound that can be derived from renewable resources and are biodegradable. jungbunzlauer.commarketresearchintellect.com Its contributions are evident in several key areas of green chemistry.

Use of Renewable Feedstocks: The synthesis of this compound starts from citric acid, which is commercially produced on a large scale through the fermentation of renewable feedstocks like corn or sugar beet. frontiersin.orgniscpr.res.in Isopropanol can also be produced via the hydrogenation of acetone (B3395972) or from propylene, but bio-based routes to isopropanol are also being explored. This reliance on biomass-derived starting materials reduces the carbon footprint of the final product compared to petrochemicals. kemdikbud.go.id

Biocatalysis and Enzymatic Synthesis: A significant advancement in green synthesis is the use of enzymes as catalysts. Lipases, in particular, are widely used for esterification reactions under mild conditions. acs.orgutupub.fi The enzymatic synthesis of isopropyl esters has been demonstrated to be a viable and environmentally friendly alternative to chemical catalysis. researchgate.net This method offers high selectivity, reduces energy consumption, and eliminates the need for harsh acid catalysts and the subsequent neutralization and waste disposal steps. nih.gov Lipase-catalyzed synthesis operates in aqueous or solvent-free systems, further enhancing its green credentials. nih.govwiley.com

Process Intensification: Modern chemical process design seeks to combine multiple operations into fewer units, a strategy known as process intensification. bvrit.ac.inrsc.org For the production of citrate esters, reactive distillation is a prime example. By performing the reaction and continuously removing water in the same column, the process becomes more efficient, requires less equipment, and consumes less energy. dntb.gov.ua Other intensification strategies include the use of membrane reactors to separate water and shift the reaction equilibrium. rsc.org

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (high atom economy). dbu.de Catalytic routes, especially those with reusable catalysts, minimize waste generation. kemdikbud.go.id For example, developing processes that use calcium citrate, a less refined precursor from fermentation, can reduce the energy and materials-intensive purification steps required for pure citric acid, thereby lowering costs and environmental impact. researchgate.net

Biodegradable and Non-Toxic Alternatives: Citrate esters are recognized as non-toxic, environmentally friendly compounds. jungbunzlauer.com They serve as safer, biodegradable alternatives to traditional petrochemically-derived plasticizers, such as phthalates, which have raised environmental and health concerns. researchgate.net The use of this compound in applications like polymers or as a solvent contributes to the development of more sustainable end-products.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Calcium Citrate |

| Citric Acid |

| Isopropanol |

| Monoisopropyl citrate |

| Phosphonated USY zeolite |

| Propylene |

| Triethyl citrate |

Biochemical and Molecular Interaction Studies of 1,3 Diisopropyl Citrate

Enzyme Interaction Mechanisms (e.g., esterase activity, interaction with citrate (B86180) cycle components)

Specific studies on the interaction of 1,3-diisopropyl citrate with enzymes are not available in the current scientific literature. However, based on its chemical structure as a citrate ester, several potential interactions can be hypothesized.

Esterase Activity: As an ester, this compound is a likely substrate for various esterases, enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. This would result in the cleavage of the isopropyl ester bonds to yield citric acid and isopropanol (B130326). The rate and specificity of this hydrolysis would depend on the specific type of esterase. For instance, studies on other citrate esters, such as acetyl triethyl citrate (ATEC), have shown that they are metabolized via hydrolysis mediated by esterases. nih.gov This process is a common metabolic pathway for many ester-containing compounds in biological systems.

Interaction with Citrate Cycle Components: The citric acid cycle (or Krebs cycle) is a central metabolic pathway. wikipedia.org Citrate synthase is the enzyme that catalyzes the first step of this cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. libretexts.orglibretexts.org While there is no direct evidence, it is conceivable that this compound or its hydrolysis product, citrate, could influence this pathway. Citrate itself is a known feedback inhibitor of citrate synthase. scbt.com Analogs of citrate have been studied as inhibitors of enzymes that interact with citrate. yorku.ca For example, some substrate analogue CoA derivatives have been investigated as inhibitors of citrate synthase, with their effectiveness depending on their structural similarity to the natural substrates or transition states of the reaction. nih.govscilit.com Whether this compound could act as a competitive or non-competitive inhibitor of citrate synthase or other enzymes in the cycle remains to be experimentally determined.

Ligand Binding Studies with Model Biomolecules

There is no published data on the specific binding of this compound to model biomolecules such as proteins.

In general, the binding of small molecules to proteins is influenced by factors such as molecular size, charge, hydrophobicity, and the presence of functional groups capable of forming hydrogen bonds or other interactions. nih.gov For other citrate esters, their interaction with proteins has been considered in the context of their use as plasticizers. The binding of citrate itself to proteins can be significant; for example, citrate can be used to precipitate proteins, such as antibodies, from solution. google.com Furthermore, the concentration of citrate can influence protein-protein interactions and the colloidal stability of protein solutions. researchgate.net

The potential for this compound to bind to plasma proteins like albumin, which would affect its distribution and bioavailability, has not been investigated.

Metabolic Pathway Exploration (focused on chemical transformations)

Specific metabolic pathways for this compound have not been elucidated.

The primary anticipated metabolic transformation, based on its chemical structure, is hydrolysis by esterases, as discussed in section 7.1. This would break down the molecule into citric acid and isopropanol. The resulting citric acid would be expected to enter the body's general citrate pool and be further metabolized through the citric acid cycle. researchgate.net

Studies on similar citrate esters, such as acetyl triethyl citrate, have identified hydrolysis as the major metabolic pathway, leading to metabolites like acetyl diethyl citrate, diethyl citrate, and monoethyl citrate. nih.gov It is plausible that this compound would follow a similar pathway of sequential hydrolysis of its ester bonds.

The table below illustrates a hypothetical metabolic pathway for this compound based on the metabolism of other citrate esters.

| Putative Parent Compound/Metabolite | Potential Chemical Transformation |

| This compound | Hydrolysis of one isopropyl ester group |

| Monoisopropyl citrate | Hydrolysis of the second isopropyl ester group |

| Citric Acid | Entry into the Citric Acid Cycle |

This table is hypothetical and not based on experimental data for this compound.

Interaction with Model Biological Systems at the Molecular Level

There is a lack of research on the effects of this compound on model biological systems, such as cell cultures.

Studies on other citrate esters have been conducted to assess their biological activity. For example, acetyl triethyl citrate (ATEC) and acetyl tributyl citrate (ATBC) have been evaluated for cytotoxicity in mouse Leydig and fibroblast cell lines, with ATBC showing a concentration-dependent reduction in cell viability, while ATEC did not have a marked effect. nih.govinformahealthcare.com

Citric acid itself and its salts (citrates) have been shown to have various effects at the cellular level. For instance, citrate can act as an antimicrobial agent and is involved in metabolic regulation. nih.gov The biological role of citrate is multifaceted, influencing everything from cellular energy metabolism to biomineralization. researchgate.net However, it is important to note that the biological effects of citrate esters may differ significantly from those of citric acid due to differences in their chemical properties and ability to cross cell membranes.

Environmental Fate and Degradation Pathways of 1,3 Diisopropyl Citrate

Biodegradation Mechanisms and Microbial Involvement

Citrate (B86180) esters are generally considered to be biodegradable materials. jungbunzlauer.com The fundamental mechanism of biodegradation for these compounds involves the enzymatic cleavage of the ester linkages, which is a common metabolic pathway in many microorganisms. ijcmas.com

Under aerobic conditions, various bacteria are capable of degrading citrate. nih.gov The aerobic metabolism of citrate is typically initiated by its transport into the bacterial cell, followed by its entry into the citric acid cycle (also known as the Krebs or TCA cycle), a central metabolic pathway for energy production in aerobic organisms. nih.govwikipedia.org Studies on citric acid-based synthetic polymers have identified several bacterial strains capable of degrading these materials, including Bacillus spp., Staphylococcus aureus, and Serratia marcescens. ijcmas.com The degradation process often involves the release of citric acid from the polymer backbone. ijcmas.com

For 1,3-diisopropyl citrate, it is anticipated that aerobic microorganisms would first hydrolyze the ester bonds, releasing citric acid and isopropyl alcohol. Both of these products are readily biodegradable. Isopropyl alcohol can be oxidized by various microorganisms, while citric acid can be directly assimilated into the citric acid cycle. libretexts.org

Table 1: Microorganisms Involved in the Degradation of Citrate and Citrate-Based Polymers (Analogous Compounds)

| Microorganism | Compound Degraded | Environment | Reference |

|---|---|---|---|

| Bacillus spp. | Citric acid-based synthetic polymers | Aerobic | ijcmas.com |

| Staphylococcus aureus | Citric acid-based synthetic polymers | Aerobic | ijcmas.com |

| Serratia marcescens | Citric acid-based synthetic polymers | Aerobic | ijcmas.com |

| Klebsiella pneumoniae | Citrate | Anaerobic | nih.gov |

| Malonomonas rubra | Malonate (structurally related) | Anaerobic | nih.gov |